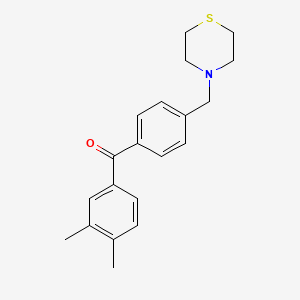

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone is a complex organic compound with the molecular formula C20H23NOS It is characterized by the presence of a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzophenone derivatives.

Aplicaciones Científicas De Investigación

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dimethyl-3’-thiomorpholinomethylbenzophenone

- 2,6-Dimethyl-3’-thiomorpholinomethylbenzophenone

- 2,4-Dimethyl-2’-thiomorpholinomethylbenzophenone

Comparison

Compared to similar compounds, 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone exhibits unique properties due to the specific positioning of its substituents

Actividad Biológica

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NOS. It features a benzophenone core with dimethyl and thiomorpholinomethyl substitutions, which contribute to its unique biological activity. The compound is primarily studied for its antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic functions.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

2. Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| A549 (lung cancer) | 8.7 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 6.3 | Inhibition of mitochondrial function |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to key enzymes involved in metabolic pathways, disrupting their function.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.

Case Studies

-

Antimicrobial Efficacy Against Biofilms

A study assessed the effectiveness of the compound against biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 50 µg/mL, highlighting its potential use in treating chronic infections. -

Synergistic Effects with Other Anticancer Agents

In combination studies with doxorubicin, the compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in chemotherapy.

Toxicity and Safety Assessment

While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles:

- Acute toxicity tests have shown that at high concentrations (>2000 mg/kg), there were no significant adverse effects in animal models.

- Long-term exposure studies are ongoing to determine any potential carcinogenic effects or organ toxicity.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVKFSZHUMBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642921 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-79-1 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.